2-Amino-5-methylbenzothiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-5-methylbenzothiazole and related compounds can be achieved through various methods. One efficient approach involves the iodine-catalyzed and oxygen-promoted cascade reactions of isothiocyanatobenzenes with amines. This metal-free process results in the formation of 2-aminobenzothiazoles, including derivatives like 2-Amino-5-methylbenzothiazole, under environmentally benign conditions, eliminating the need for hazardous oxidants and expensive transition-metal catalysts (Xu et al., 2017). Another method involves the reaction of anilines with sulfur monochloride and isocyanides, showcasing a different route for synthesizing 2-aminobenzothiazoles from Herz compounds (Neo et al., 2011).
Molecular Structure Analysis
The molecular structure of 2-Amino-5-methylbenzothiazole has been elucidated using techniques such as FT-IR and X-ray Diffraction. Studies have shown the importance of non-covalent interactions in determining the supramolecular structure of molecular salts derived from 2-amino-4-methylbenzothiazole and similar compounds. These interactions, including hydrogen bonding and charge-assisted bonding, play a crucial role in the stability and reactivity of these molecules (Hanif et al., 2020).
Chemical Reactions and Properties
2-Amino-5-methylbenzothiazole participates in various chemical reactions due to its active amino group and the nitrogen atom in the thiazole ring. These functionalities allow it to undergo nucleophilic substitution reactions, forming complex structures. The compound's reactivity has been studied through its interactions with superelectrophilic compounds, demonstrating its versatility as both a nitrogen and carbon nucleophile in organic synthesis (Forlani et al., 2006).
Physical Properties Analysis
The physical properties of 2-Amino-5-methylbenzothiazole, such as solubility, melting point, and stability, are influenced by its molecular structure. While specific studies on these physical properties are less common, they can be inferred from the general behavior of benzothiazole derivatives. These compounds typically exhibit moderate solubility in common organic solvents and stability under standard conditions.
Chemical Properties Analysis
2-Amino-5-methylbenzothiazole's chemical properties are characterized by its reactivity towards electrophiles, nucleophiles, and radicals. Its ability to participate in cyclization reactions, forming fused heterocycles, and its role as an intermediate in synthesizing various biologically active molecules highlight its chemical versatility. The compound's behavior in metal-free synthesis processes and its interaction with different catalysts and reagents underline its utility in organic synthesis (Saha et al., 2009).
Scientific Research Applications
“2-Amino-5-methylbenzothiazole” is a derivative of benzothiazole, which is a bicyclic heterocycle with fused benzene and thiazole rings . Benzothiazoles, including 2-aminobenzothiazole and its derivatives, are of great synthetic potential for synthesizing various heterocyclic systems, including fused and spirocyclic compounds . They are biologically active and industrially demanded compounds .
The synthesis methods of these compounds can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .
Benzothiazoles play a key role in the design of biologically active compounds . They exhibit a pronounced spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, anti-depressant, anticonvulsant, antianginal, anti-tumor, immunomodulatory effects . BTA derivatives also have anthelmintic, antimalarial, fungicidal, insecticidal, and herbicidal effects .
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Synthetic Organic Chemistry : 2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
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Pharmaceutical Chemistry : 2-Aminobenzothiazole and its derivatives have been found to possess a wide range of pharmacological properties . They exhibit anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs activities .
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Industrial Applications : 2-Aryl benzothiazoles, a derivative of 2-Aminobenzothiazole, have gigantic biological and industrial applications . For instance, 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities . They are used in bacterial detection , DNG gyrase inhibitors , anti-tumor , anti-melanogenesis , anti-proliferative , anti-tumor imaging agents , and as fluorescent probes for analyte detection .
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Heterocyclic Compounds : In the past few decades, heterocyclic compounds and their derivatives have gained popularity due to their prominent medicinal importance . The versatile and synthetically accessible 2-aminobenzothiazole scaffolds are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .
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Fabrication of Biologically Active Drugs : This compound plays a significant role in the fabrication of 2-arylbenzothiazoles through different synthetic pathways . These 2-arylbenzothiazoles have enormous biological applications , such as anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , falcipain inhibitors , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , antiepileptic drugs , etc.
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Electrophosphorescent Emitter in OLEDs : 2-Arylbenzothiazoles, a derivative of 2-Aminobenzothiazole, are also used as electrophosphorescent emitter in OLEDs .
Safety And Hazards
Future Directions
The future directions of “2-Amino-5-methylbenzothiazole” research could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities . The development of new pharmaceutical drugs based on “2-Amino-5-methylbenzothiazole” could also be a promising area of research .
properties
IUPAC Name |
5-methyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELAGXOBBSTJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163800 | |
Record name | Benzothiazole, 2-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylbenzothiazole | |
CAS RN |
14779-17-0 | |
Record name | 5-Methyl-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14779-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-benzothiazolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-methylbenzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazole, 2-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-2-BENZOTHIAZOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5GV4TQ4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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